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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258

A crucial structural revision has revealed that the natural product initially identified as
Feigrisolide A is, in fact, the known compound (-)-nonactic acid. This finding, supported by
total synthesis and spectroscopic analysis, recontextualizes the biological activities previously
attributed to Feigrisolide A as those of (-)-nonactic acid. This guide provides a detailed
comparison of the initially proposed, and incorrect, structure of Feigrisolide A with the correct
structure of (-)-nonactic acid, along with a summary of its biological activities and relevant
experimental protocols.

Structural Elucidation: A Tale of Two Molecules

The initial structural assignment of Feigrisolide A, isolated from Streptomyces griseus,
proposed a novel y-lactone. However, a total synthesis of this proposed structure by Alvarez-
Bercedo and colleagues in 2006 yielded a compound with NMR data that did not match the
natural isolate.[1] Further spectroscopic comparison led to the conclusion that Feigrisolide A is
identical to (-)-nonactic acid, a well-characterized tetrahydrofuran derivative and a building
block of the macrotetrolide ionophore antibiotic, nonactin.[1][2]

The key structural difference lies in the core ring system. The erroneously proposed structure
of Feigrisolide A featured a five-membered lactone (y-lactone) ring. In contrast, the correct
structure, (-)-nonactic acid, possesses a substituted tetrahydrofuran ring. This fundamental
difference in the heterocyclic core has significant implications for the molecule's three-
dimensional shape and its biological properties.
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Correct Structure: (-)-Nonactic Acid

Initially Proposed Structure of Feigrisolide A (Incorrect)

Click to download full resolution via product page

Figure 1. Comparison of the initially proposed structure of Feigrisolide A and the correct

structure of (-)-nonactic acid.

Physicochemical and Biological Profile of (-)-

Nonactic Acid

With the structural identity clarified, the biological activities previously reported for Feigrisolide
A can now be correctly attributed to (-)-nonactic acid. (-)-Nonactic acid and its derivatives are
known to exhibit a range of biological effects, including antibacterial, insecticidal, acaricidal,

and cytotoxic activities.[3][4]

Property

Description

Molecular Formula

C10H1804[5]

Molecular Weight

202.25 g/mol [5]

Appearance

Colorless oil

Biological Source

Streptomyces griseus and other Streptomyces

species.[6]

Key Biological Activities

Antibacterial, insecticidal, acaricidal, and
cytotoxic.[3][4]
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Table 1. Physicochemical and Biological Properties of (-)-Nonactic Acid.

Experimental Data

While extensive quantitative data for the biological activities of (-)-nonactic acid as a
standalone compound is limited in publicly available literature, its role as a crucial precursor to
the well-studied ionophore nonactin provides significant context. The biological activity of
nonactin is directly dependent on the presence of both (+) and (-) enantiomers of nonactic acid.

[2]

Experimental Protocols
Isolation of (-)-Nonactic Acid from Streptomyces griseus

The following is a general protocol for the isolation of nonactic acid from the fermentation broth
of Streptomyces griseus. Optimization may be required for specific strains and culture
conditions.

o Fermentation: Culture Streptomyces griseus in a suitable liquid medium (e.g., yeast extract-
malt extract broth) with shaking at 28-30°C for 5-7 days.[7]

o Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the
supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. The
mycelium can also be extracted with acetone or methanol.

o Concentration: Combine the organic extracts and evaporate the solvent under reduced
pressure to obtain a crude extract.

o Chromatographic Purification: Subject the crude extract to column chromatography on silica
gel. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

¢ Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography
(TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-
sulfuric acid reagent and heating).

o Further Purification: Combine fractions containing (-)-nonactic acid and subject them to
further purification by preparative TLC or high-performance liquid chromatography (HPLC) to
obtain the pure compound.
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 Structure Verification: Confirm the identity and purity of the isolated (-)-nonactic acid using
spectroscopic methods such as *H NMR, 13C NMR, and mass spectrometry, and by
comparing the data with published values.

Broth Microdilution Assay for Antibacterial
Susceptibility Testing

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of
a compound against bacteria.[3][9]

» Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard
(approximately 1.5 x 108 CFU/mL). Dilute this suspension to the final required inoculum
density (typically 5 x 10> CFU/mL) in the appropriate test broth.

e Prepare Compound Dilutions: Perform serial two-fold dilutions of (-)-nonactic acid in a 96-
well microtiter plate using the appropriate broth medium. The final volume in each well
should be 50 pL.

¢ Inoculation: Add 50 pL of the prepared bacterial inoculum to each well, resulting in a final
volume of 100 pL and the desired final bacterial concentration.

e Controls: Include a positive control (broth with bacteria, no compound) and a negative
control (broth only).

¢ Incubation: Incubate the plate at 37°C for 18-24 hours.

o Determine MIC: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

MTT Assay for Cytotoxicity Testing

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.[10]

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.
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« Compound Treatment: Treat the cells with various concentrations of (-)-nonactic acid and
incubate for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial
dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solubilized formazan at a
wavelength of 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The
ICso0 value (the concentration of the compound that inhibits 50% of cell growth) can be
determined from the dose-response curve.

Biosynthesis of (-)-Nonactic Acid

The biosynthesis of nonactic acid is a fascinating process involving a polyketide synthase
(PKS) pathway. A unique feature of nonactin biosynthesis is the presence of two parallel,
mirror-image pathways that produce both the (+) and (-) enantiomers of nonactic acid from
achiral precursors.[2][11][12] These enantiomers are then assembled in an alternating fashion
to form the macrotetrolide nonactin.
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Figure 2. Simplified overview of the parallel biosynthetic pathways to (+)- and (-)-nonactic acid.

Conclusion

The structural revision of Feigrisolide A to (-)-nonactic acid is a significant clarification in the
field of natural products chemistry. It highlights the importance of rigorous structural
confirmation through synthesis and advanced spectroscopic techniques. All previously reported
biological data for Feigrisolide A should now be attributed to (-)-nonactic acid, a molecule with
a range of known biological activities and a key role in the biosynthesis of the ionophore
nonactin. This guide provides a comprehensive overview for researchers and drug
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development professionals, summarizing the corrected structural information, biological
context, and essential experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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